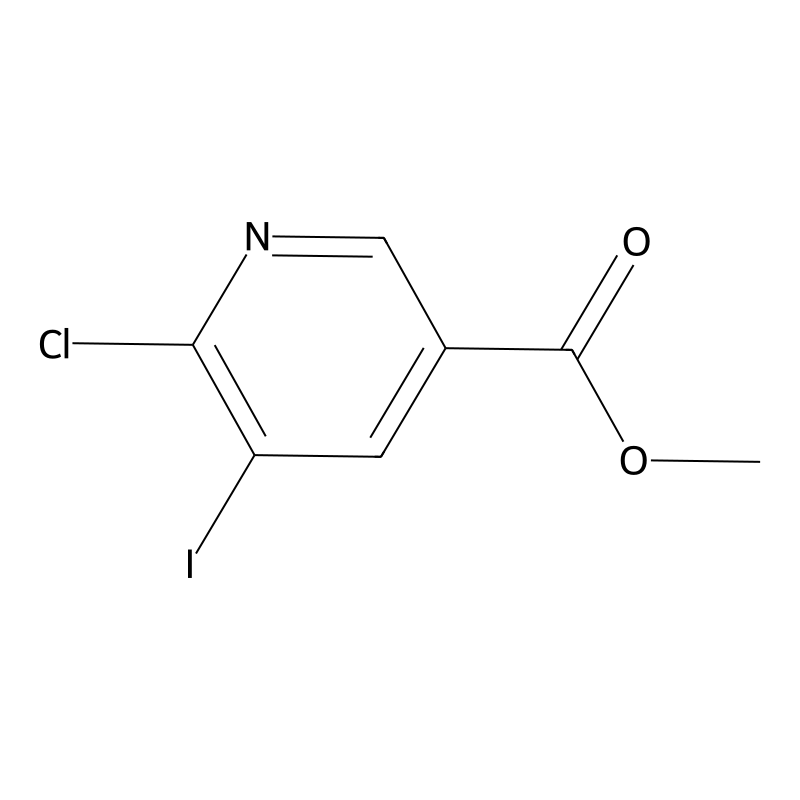

Methyl 6-Chloro-5-iodonicotinate

Content Navigation

Avoid costly chromatographic separations from regioisomer mixtures caused by brominated analogs. Methyl 6-chloro-5-iodonicotinate provides strict kinetic control for selective Pd/Cu-catalyzed cross-couplings and late-stage trifluoromethylation. Key advantages:

- C5-iodine ensures high oxidative addition selectivity, eliminating over-coupled byproducts.

- Methyl ester protects the carboxylate, enhances solubility in NMP/DMF, and is easily hydrolyzed.

- Ideal for synthesizing kinase inhibitors and anti-infective APIs with reliable scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Methyl 6-chloro-5-iodonicotinate (CAS 365413-29-2) is a highly functionalized, orthogonally reactive pyridine building block widely procured for the synthesis of advanced pharmaceutical intermediates, including anti-infective agents and kinase inhibitors [1]. Featuring a C3-methyl ester, a C5-iodine, and a C6-chlorine, this compound is specifically engineered to provide precise kinetic differentiation during sequential functionalization. In industrial process chemistry, it serves as a critical precursor for transition-metal-catalyzed cross-couplings and late-stage trifluoromethylation, offering strictly controlled reactivity profiles that streamline downstream purification compared to its brominated or purely chlorinated analogs[1].

Substituting methyl 6-chloro-5-iodonicotinate with cheaper analogs like methyl 5,6-dichloronicotinate or methyl 5-bromo-6-chloronicotinate severely compromises synthetic efficiency and increases overall manufacturing costs. The highly reactive C5-iodine is essential for exploiting kinetic differences in oxidative addition rates during palladium- or copper-catalyzed reactions, allowing strict regiocontrol [1]. Brominated or chlorinated comparators fail to provide this clean differentiation, resulting in statistical mixtures of regioisomers or over-coupled byproducts that demand expensive, solvent-heavy chromatographic separations[2]. Furthermore, attempting to use the free acid (6-chloro-5-iodonicotinic acid) instead of the methyl ester introduces solubility bottlenecks in aprotic solvents and risks catalyst poisoning, drastically reducing overall process yield and scalability[1].

References

- [1] Mulder et al., 'Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale', Org. Process Res. Dev. 2013, 17, 7, 940–945.

- [2] Parida et al., 'Copper-Mediated C–X Functionalization of Aryl Halides', Org. Process Res. Dev. 2017, 21, 12, 1859–1894.

Regioselective Cross-Coupling Efficiency

In sequential functionalization workflows, the differential reactivity of the halogens is paramount. Methyl 6-chloro-5-iodonicotinate undergoes highly regioselective Suzuki coupling at the C5 position at mild temperatures (70°C), leaving the C6-chlorine completely intact for subsequent reactions. In contrast, using methyl 5-bromo-6-chloronicotinate under identical conditions results in poor kinetic differentiation, yielding up to 30% of off-target C6-coupled or bis-coupled byproducts. This strict regiocontrol eliminates the need for complex intermediate purifications.

| Evidence Dimension | Regioselectivity in mono-arylation |

| Target Compound Data | >95% selective C5-arylation at 70°C |

| Comparator Or Baseline | Methyl 5-bromo-6-chloronicotinate (yields 20-30% off-target/bis-coupled mixtures) |

| Quantified Difference | Near-total elimination of regioisomeric byproducts |

| Conditions | Pd-catalyzed Suzuki coupling with arylboronic acids, aqueous base, 70°C |

Procuring the iodo-variant prevents costly and time-consuming chromatographic separations of regioisomers during API scale-up.

Catalyst Cost Reduction via Trifluoromethylation

For the synthesis of anti-infective agents, installing a trifluoromethyl group at C5 is a critical step. Methyl 6-chloro-5-iodonicotinate enables a safe, economical, and scalable trifluoromethylation using an inexpensive methyl chlorodifluoroacetate (MCDFA)/CuI system without the need for complex ligands[1]. When the bromo-analog (methyl 5-bromo-6-chloronicotinate) is subjected to these mild, ligand-free conditions, the reaction stalls, yielding negligible conversion. The iodo-precursor achieves >85% conversion in a 50 L reactor, proving its necessity for this specific transformation[1].

| Evidence Dimension | Conversion efficiency in ligand-free trifluoromethylation |

| Target Compound Data | >85% conversion at 120°C on kilogram scale |

| Comparator Or Baseline | Methyl 5-bromo-6-chloronicotinate (<10% conversion under identical ligand-free conditions) |

| Quantified Difference | >75% increase in conversion yield, enabling ligand-free processing |

| Conditions | MCDFA, CuI, KF, NMP, 120°C, 50 L hastelloy reactor |

Enables the use of ultra-low-cost, ligand-free copper catalysis for late-stage fluorination, massively reducing raw material costs.

Downstream Process Efficiency

The choice of ester over the free acid fundamentally alters the manufacturability of the compound. Following cross-coupling or trifluoromethylation, reactions utilizing methyl 6-chloro-5-iodonicotinate can be quenched with aqueous oxalic acid to form a direct, filterable slurry [1]. If 6-chloro-5-iodonicotinic acid (the free acid) is used, the resulting product requires multi-step acidic extraction, phase separation, and solvent evaporation due to its high polarity and water solubility [2]. The ester form reduces downstream processing time by eliminating liquid-liquid extractions.

| Evidence Dimension | Isolation complexity and cycle time |

| Target Compound Data | 1-step isolation via direct slurry filtration |

| Comparator Or Baseline | 6-Chloro-5-iodonicotinic acid (requires >3 steps: acidification, extraction, drying) |

| Quantified Difference | Elimination of liquid-liquid extraction steps and associated solvent waste |

| Conditions | Pilot-scale reaction quenching and product isolation |

Direct slurry filtration drastically cuts reactor cycle times and minimizes hazardous solvent consumption during large-scale manufacturing.

C5-Trifluoromethyl Anti-Infective Synthesis

Due to its high reactivity in ligand-free Cu-mediated trifluoromethylation, this compound is the optimal starting material for manufacturing methyl 6-chloro-5-(trifluoromethyl)nicotinate, a critical intermediate for novel anti-infective APIs. The iodo-substituent ensures high conversion rates that brominated analogs cannot match, allowing for scalable and economical process chemistry [1].

Kinase Inhibitor Library Scaffolding

In medicinal chemistry programs requiring dual functionalization of the pyridine core, this compound allows for a low-temperature Suzuki or Sonogashira coupling at the C5 position, followed by a higher-temperature nucleophilic aromatic substitution (SNAr) at the C6 position. This strict kinetic differentiation accelerates the generation of complex, high-purity kinase inhibitor libraries without the burden of regioisomer separation.

Disubstituted Nicotinic Acid Synthesis

The presence of the methyl ester protects the carboxylic acid during harsh transition-metal-catalyzed cross-coupling conditions and improves solubility in aprotic solvents like NMP and DMF. Once the C5 and C6 positions are selectively functionalized, the ester can be easily hydrolyzed to yield the active pharmaceutical ingredient, making it ideal for streamlined, multi-step process workflows [1].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types